molecular formula C22H16ClN5O4 B2970430 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide CAS No. 921866-83-3

2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide

Cat. No.: B2970430
CAS No.: 921866-83-3
M. Wt: 449.85
InChI Key: WNUWRPFWKLGYPG-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide (CAS: 921866-83-3) is a pyrido[2,3-d]pyrimidinone derivative with a molecular formula of C22H16ClN5O4 and a molecular weight of 449.8 g/mol . Its structure features a chlorinated benzamide moiety linked to a methyl-substituted pyrido[2,3-d]pyrimidin-4-one core via a phenyl bridge, with a nitro group at the 5-position of the benzamide ring.

Properties

IUPAC Name

2-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O4/c1-12-10-14(27-13(2)25-20-16(22(27)30)4-3-9-24-20)6-8-19(12)26-21(29)17-11-15(28(31)32)5-7-18(17)23/h3-11H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUWRPFWKLGYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

: To synthesize 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide, a multistep synthetic route is typically employed. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core. Subsequent steps involve the incorporation of the chloro and nitrobenzamide functionalities. Reaction conditions often include the use of anhydrous solvents, precise temperature control, and careful purification to obtain a high yield and purity. Industrial production methods may involve large-scale synthesis in a controlled environment, utilizing advanced technologies such as flow chemistry to streamline the process.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Positional Isomer: 2-Chloro-N-(4-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-Yl)Phenyl)-4-Nitrobenzamide

  • Molecular Formula : C21H14ClN5O4 .
  • Molecular Weight : 435.8 g/mol .
  • Key Differences :
    • The nitro group is positioned at the 4-position of the benzamide ring instead of the 5-position.
    • Lacks the 2-methyl group on the phenyl bridge (compared to the target compound).
  • Implications :
    • Positional isomerism may alter electronic distribution, affecting binding affinity to biological targets.
    • Reduced steric hindrance due to the absence of the 2-methyl group could influence solubility or metabolic stability.

Fluorinated Analog: N-[2-Fluoro-5-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-Yl)Phenyl]-4-Methyl-3-Nitrobenzamide

  • Molecular Formula : C22H16FN5O4 .
  • Molecular Weight : 433.4 g/mol .
  • Key Differences :
    • Fluorine replaces chlorine at the benzamide’s 2-position.
    • Nitro group is at the 3-position of the benzamide ring.
  • Implications :
    • Fluorine’s electronegativity may enhance dipole interactions with target proteins.
    • Altered nitro positioning could modify hydrogen-bonding patterns in receptor binding .

Thieno[2,3-d]Pyrimidinone Derivatives

  • Example Compound: N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-acetamide (Compound 9) . Molecular Formula: C23H15ClN4O3S2. Molecular Weight: 503.0 g/mol .
  • Key Differences: Thieno[2,3-d]pyrimidinone core replaces the pyrido[2,3-d]pyrimidinone core. Includes a thiophene substituent.
  • Implications: Sulfur atoms in the thiophene may engage in unique hydrophobic or π-π interactions. Thiazolidinone moiety could influence solubility and bioavailability .

Furan-Triazolopyrimidine Hybrids

  • Example Compound : 2-Phenyl-4-methylfuran[2,3-e]-[1,2,4]-triazolo[1,5-c]pyrimidine (Compound 5a) .
    • Molecular Formula : C15H12N4O.
    • Molecular Weight : 281.3 g/mol .
  • Key Differences: Fused furan-triazolopyrimidine core instead of pyrido[2,3-d]pyrimidinone. Simpler benzamide-free structure.
  • Implications :
    • Reduced molecular weight may enhance membrane permeability.
    • Demonstrated antibacterial activity against Salmonella typhimurium and E. coli .

Structural and Physicochemical Comparison Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Notable Properties/Activities
Target Compound C22H16ClN5O4 449.8 5-NO2, 2-CH3 (phenyl), Cl Pyrido[2,3-d]pyrimidinone N/A (Data not provided)
4-Nitro Positional Isomer C21H14ClN5O4 435.8 4-NO2, Cl (no 2-CH3) Pyrido[2,3-d]pyrimidinone N/A
Fluorinated Analog C22H16FN5O4 433.4 3-NO2, F, 4-CH3 Pyrido[2,3-d]pyrimidinone N/A
Thieno[2,3-d]Pyrimidinone Derivative C23H15ClN4O3S2 503.0 Thiophene-2-yl, 4-Cl (phenyl) Thieno[2,3-d]pyrimidinone Potential anticancer activity (in vitro)
Furan-Triazolopyrimidine Hybrid C15H12N4O 281.3 Furan, triazolo ring Furan-triazolopyrimidine Antibacterial activity

Key Research Findings and Implications

Halogen Substitution : Chlorine (target) vs. fluorine () impacts lipophilicity and metabolic stability; chlorine’s larger size may improve hydrophobic interactions .

Core Heterocycles: Pyrido[2,3-d]pyrimidinone (target) vs. thieno[2,3-d]pyrimidinone () alters electronic properties and solubility due to nitrogen vs. sulfur atoms .

Biological Activity

2-Chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and drug development. Its structural features, including a chloro substituent, a nitro group, and an amide linkage, contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H14ClN5O4C_{21}H_{14}ClN_{5}O_{4}, with a molecular weight of 435.8 g/mol. The presence of the pyrido[2,3-d]pyrimidine core is noteworthy due to its association with various biological activities.

Property Value
Molecular FormulaC21H14ClN5O4C_{21}H_{14}ClN_{5}O_{4}
Molecular Weight435.8 g/mol
Chemical ClassPyrido[2,3-d]pyrimidine

Biological Activity

Research indicates that compounds containing the pyrido[2,3-d]pyrimidine structure exhibit a range of biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby impairing cancer cell proliferation .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may also possess antimicrobial properties. However, detailed investigations are required to elucidate its full spectrum of activity against various pathogens .
  • Tyrosine Kinase Inhibition : Similar compounds have been reported to inhibit tyrosine kinases, which play vital roles in cell signaling and cancer progression . This suggests that 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide may have similar therapeutic applications.

The mechanism of action for this compound primarily involves the inhibition of key enzymes such as DHFR. By blocking this enzyme's activity, the compound disrupts folate metabolism and subsequently DNA synthesis in rapidly dividing cells like cancer cells. This mechanism is crucial for its anticancer efficacy .

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor activity across various cancer cell lines. The derivatives were found to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
  • Synthesis and Evaluation : Another research focused on synthesizing several derivatives of pyrido[2,3-d]pyrimidines and evaluating their biological activities. The results indicated that modifications in substituents significantly affect their potency against cancer cell lines .
  • Pharmacological Studies : Pharmacological evaluations have shown that compounds similar to 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide possess not only anticancer but also anti-inflammatory properties, suggesting a broader therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Cyclocondensation : Reacting substituted pyridines with nitrobenzamide derivatives under reflux in acetic acid or n-butanol (yields 67–81%) .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reactivity of intermediates. highlights that n-butanol improves crystallinity, while acetic acid accelerates cyclization .
  • Purification : Recrystallization in ethanol or column chromatography for intermediates, monitored via TLC (Rf = 0.5–0.7) .

Q. Which analytical techniques are critical for characterizing its structural and physicochemical properties?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm) .
  • Melting Point : Verify purity (observed range: 268–287°C) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 466–545) .

Q. How is the compound’s biological activity evaluated in preliminary assays?

Methodological Answer:

  • In Vitro Screening : Use microbial growth inhibition assays (e.g., against E. coli or S. aureus) at 10–100 µg/mL, with ampicillin as a positive control .
  • Dose-Response Curves : Calculate IC₅₀ values for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or purity?

Methodological Answer:

  • Reproducibility Checks : Replicate protocols with controlled humidity/temperature. shows solvent choice (acetic acid vs. n-butanol) impacts yield by 10–15% .
  • HPLC Analysis : Quantify impurities (e.g., unreacted nitrobenzamide) using a C18 column (retention time ~12 min) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .

Q. What strategies elucidate structure-activity relationships (SAR) for its pharmacological potential?

Methodological Answer:

  • Substituent Variation : Modify the 2-methyl-4-oxopyrido[2,3-d]pyrimidinyl group to assess steric/electronic effects. notes trifluoromethyl groups enhance lipophilicity and target binding .
  • Molecular Docking : Map interactions with enzymes (e.g., bacterial AcpS-PPTase) using AutoDock Vina .
  • QSAR Modeling : Corrogate substituent logP values with bioactivity data to predict optimized analogs .

Q. How can regioselectivity challenges in heterocyclic ring formation be addressed?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to guide cyclization to the para position .
  • Catalytic Systems : Employ Pd(OAc)₂ to stabilize transition states in pyrido[2,3-d]pyrimidinone formation .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to track regiochemical outcomes via NMR .

Q. What experimental designs are recommended for in vivo vs. in vitro pharmacological testing?

Methodological Answer:

  • In Vivo : Use randomized block designs (4 replicates, 5 animals/group) to assess toxicity (LD₅₀) and pharmacokinetics (AUC, t₁/₂) .
  • In Vitro : Apply split-plot models to compare dose-dependent enzyme inhibition (e.g., IC₅₀ for kinases) across cell lines .

Q. How can the mechanism of action be systematically investigated?

Methodological Answer:

  • Target Identification : Perform affinity chromatography with immobilized compound to isolate binding proteins .
  • Pathway Analysis : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Enzyme Assays : Measure inhibition constants (Ki) for candidate targets (e.g., bacterial PPTases) via spectrophotometry .

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